N-(2-((cyclohexylmethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(2-((cyclohexylmethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" is a chemical entity that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities. For instance, paper discusses a series of monoamidic derivatives of cyclohexanedicarboxylic acids, which are evaluated for their inhibitory activity against angiotensin-converting enzyme (ACE). This suggests that the compound could potentially be designed or evaluated for similar biological activities.
Synthesis Analysis
The synthesis of related compounds, as described in paper , involves the preparation of hydroxamic derivatives of cyclohexane series, with a marked increase in potency upon alkylation of the amidic nitrogen. This indicates that the synthesis of "N-(2-((cyclohexylmethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" could involve similar strategies, such as the introduction of an alkyl group to the nitrogen atom to potentially increase biological activity.
Molecular Structure Analysis
Paper provides insights into the molecular structure of related compounds through crystallographic studies. The compounds studied exhibit an intramolecular hydrogen bond, which is a structural feature that could also be present in the compound of interest. Molecular mechanics calculations suggest conformational flexibility, which could be relevant for the binding of "N-(2-((cyclohexylmethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" to biological targets.
Chemical Reactions Analysis
The compound may undergo chemical reactions similar to those described in paper , where N-alkenyl pyridine carboxamides undergo a dearomatizing cyclization. This reaction is initiated by pyridine acylation and results in the formation of spirocyclic dihydropyridines. Such reactions could be explored for the synthesis or modification of "N-(2-((cyclohexylmethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" to obtain derivatives with potentially interesting biological properties.
Physical and Chemical Properties Analysis
Although the papers provided do not directly discuss the physical and chemical properties of the compound , they do offer a framework for predicting such properties. For example, the presence of a cyclohexyl group and a dihydropyridine core, as seen in the related compounds, may suggest certain solubility characteristics, stability under physiological conditions, and the potential for forming salts or crystalline forms, which are important for drug development.
Scientific Research Applications
Hydrogen Bonding Studies
Research on similar compounds, such as enaminones, has focused on their crystal structures and hydrogen bonding. For example, Kubicki, Bassyouni, and Codding (2000) investigated the crystal structures of three anticonvulsant enaminones. They found that the cyclohexene rings adopt sofa conformations and explored the significant disorder of the carbomethoxy groups, caused by rotation around the C-C(OOC) single bond. This research helps in understanding the structural and bonding characteristics of related compounds (Kubicki, Bassyouni & Codding, 2000).
Synthesis of Derivatives and Potential Applications
The synthesis of pyrimidine-5-carboxamide derivatives, as reported by Dotsenko et al. (2013), involves the interaction of amino thioxopropanamides with anilinomethylene derivatives of various compounds. This process leads to the formation of related derivatives, which upon alkylation form 4-(alkylthio)pyrimidine-5-carboxamide derivatives. These synthetic pathways can provide insights into producing similar derivatives from N-(2-((cyclohexylmethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (Dotsenko et al., 2013).
Computational Studies and Non-linear Optical Properties
Jayarajan et al. (2019) conducted experimental and computational studies on related compounds, focusing on their non-linear optical (NLO) properties and molecular docking analyses. These studies provide insights into the potential applications of N-(2-((cyclohexylmethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide in fields like optoelectronics and molecular docking, which are vital for drug design and other scientific applications (Jayarajan et al., 2019).
Safety And Hazards
properties
IUPAC Name |
N-[2-(cyclohexylmethylamino)-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c19-13-7-6-12(9-17-13)15(21)18-10-14(20)16-8-11-4-2-1-3-5-11/h6-7,9,11H,1-5,8,10H2,(H,16,20)(H,17,19)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUFZGRPTXYUMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CNC(=O)C2=CNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((cyclohexylmethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.